N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)pivalamide
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Overview
Description
2,2-DIMETHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE: is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DIMETHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Coupling with the Phenyl Group: The phenyl group is coupled to the pyrimidine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation Products: N-oxides of the morpholine ring.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biology and Medicine:
Drug Development: The compound’s structural motifs are common in pharmaceutical agents, making it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Cosmetics: It may find applications in the formulation of cosmetic products due to its potential bioactive properties.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-DIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE: This compound features a piperidine ring instead of a morpholine ring, which may alter its chemical reactivity and biological activity.
2,2-DIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE: The presence of a pyrrolidine ring can influence the compound’s pharmacokinetic properties and interaction with biological targets.
Uniqueness: The presence of the morpholine ring in 2,2-DIMETHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE imparts unique chemical and biological properties, such as increased solubility and specific binding interactions, making it distinct from its analogs.
Properties
Molecular Formula |
C20H27N5O2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]propanamide |
InChI |
InChI=1S/C20H27N5O2/c1-14-13-17(25-9-11-27-12-10-25)24-19(21-14)23-16-7-5-15(6-8-16)22-18(26)20(2,3)4/h5-8,13H,9-12H2,1-4H3,(H,22,26)(H,21,23,24) |
InChI Key |
PPBMZAZJFNFGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)(C)C)N3CCOCC3 |
Origin of Product |
United States |
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